2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S2/c1-14-10-18(24-3)19(11-15(14)2)26(22,23)20-12-16-4-7-21(8-5-16)17-6-9-25-13-17/h10-11,16-17,20H,4-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMCRVZHNJWYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple stepsThe thiolan and piperidinylmethyl groups are then added through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and piperidinylmethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
BF22199: 2-Methoxy-4,5-dimethyl-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide
- Molecular Formula: C₁₈H₁₉NO₃S₃ (MW: 393.54 g/mol) .
- Key Differences :
- Substituent on Sulfonamide Nitrogen : BF22199 has a bis-thiophene (aromatic) methyl group, whereas the target compound uses a thiolan-3-yl-substituted piperidine.
- Sulfur Content : BF22199 contains three sulfur atoms (two from thiophenes, one from sulfonamide), compared to two in the target compound (one from sulfonamide, one from thiolan).
- Flexibility : The saturated thiolan in the target compound may enhance conformational flexibility compared to rigid thiophene rings.
BE16922: 4-Methoxy-3,5-dimethyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide
- Molecular Formula : C₂₀H₂₈N₂O₃S₂ (MW: 408.58 g/mol) .
- Key Differences: Benzene Substitution: BE16922 has a 4-methoxy-3,5-dimethyl pattern, altering steric and electronic effects compared to the target compound’s 2-methoxy-4,5-dimethyl arrangement. Piperidine Substituent: BE16922 uses a thiophen-2-ylmethyl group, contrasting with the thiolan-3-yl group in the target compound.
BJ53413: 4-Methoxy-3,5-dimethyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- Molecular Formula : C₁₈H₃₀N₂O₃S (MW: 354.51 g/mol) .
- Key Differences :
- Substituent on Piperidine : BJ53413 features an isopropyl group, reducing sulfur content and increasing hydrophobicity compared to the thiolan-containing target compound.
- Benzene Substitution : Similar to BE16922, the 4-methoxy-3,5-dimethyl pattern may reduce steric hindrance near the sulfonamide group relative to the target compound.
Structural and Functional Implications
Physicochemical Properties
*LogP estimates based on substituent hydrophobicity.
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a piperidine moiety and a thiolane ring. The structural formula can be represented as follows:
This structure is significant for its interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various sulfonamide derivatives. For instance, compounds similar in structure have shown promising results against breast cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies have indicated that certain sulfonamides exhibit dose-dependent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these compounds ranged from 42 µM to 132 µM, indicating varying degrees of effectiveness compared to the reference drug chlorambucil, which had an IC50 of approximately 58 µM in similar assays .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 4b | MCF-7 | 42 ± 2 | 58 ± 2 |
| 3a | MDA-MB-231 | 132 ± 2 | 88 ± 2 |
These results highlight the potential of sulfonamide derivatives in cancer therapy.
Antibacterial Activity
The antibacterial properties of sulfonamides have been well-documented. Compounds similar to 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide have shown moderate to strong activity against various bacterial strains.
Research Findings
In a study evaluating a series of synthesized sulfonamides, significant antibacterial activity was noted against Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC50 values ranging from 0.63 µM to 2.14 µM against acetylcholinesterase (AChE), demonstrating their potential as therapeutic agents .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
Sulfonamides are also recognized for their enzyme inhibitory activities. The inhibition of enzymes such as AChE and urease plays a crucial role in their pharmacological applications.
Enzyme Inhibition Data
In studies assessing enzyme inhibition, several sulfonamide derivatives demonstrated strong inhibitory effects on urease and AChE:
| Compound ID | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| 7l | AChE | 0.63 ± 0.001 |
| 7m | Urease | 2.14 ± 0.003 |
These findings suggest that the compound may possess therapeutic potential not only in antimicrobial applications but also in neurodegenerative disease treatment through AChE inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
